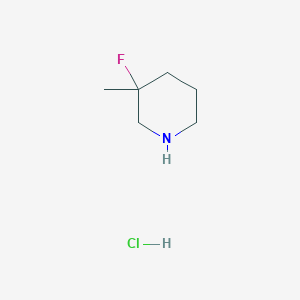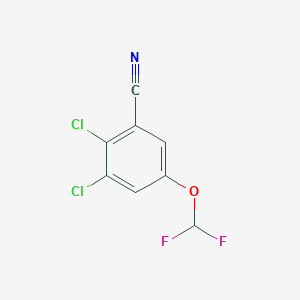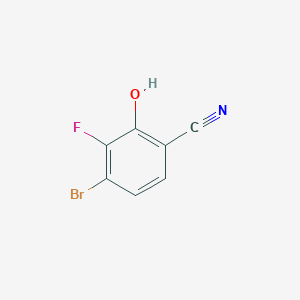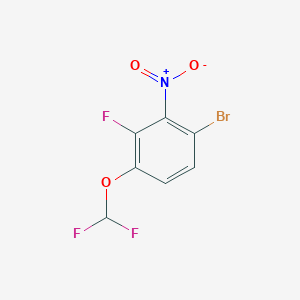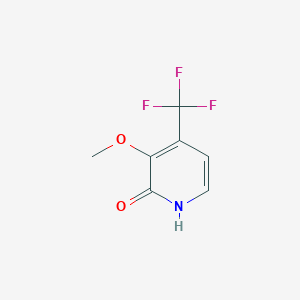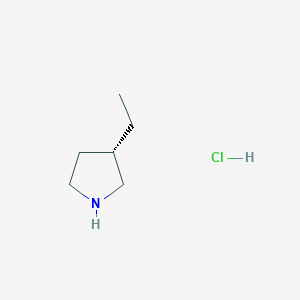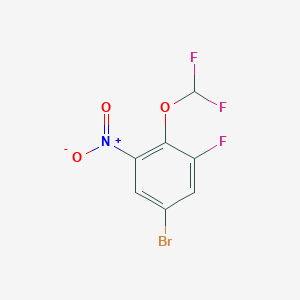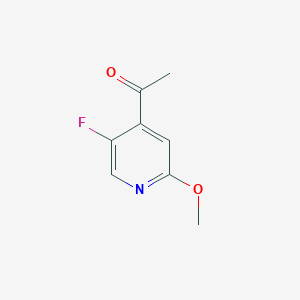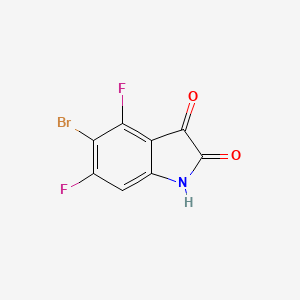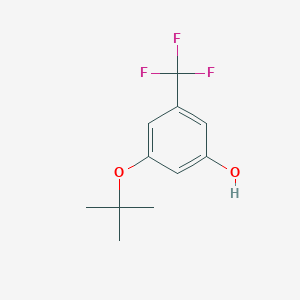
3-(Tert-butoxy)-5-(trifluoromethyl)phenol
Descripción general
Descripción
“3-(Tert-butoxy)-5-(trifluoromethyl)phenol” is a chemical compound that is part of the trifluoromethyl alcohols family . It is synthesized from tert-butoxy-β-(trifluoromethyl)styrenes or corresponding trifluoromethylbenzyl ketones .
Synthesis Analysis
The synthesis of “3-(Tert-butoxy)-5-(trifluoromethyl)phenol” involves an unexpected reaction of tert-butoxy-β-(trifluoromethyl)styrenes or corresponding trifluoromethylbenzyl ketones under the conditions of the Leuckart–Wallach reaction . This novel pathway leads to the formation of trifluoromethyl alcohols .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “3-(Tert-butoxy)-5-(trifluoromethyl)phenol” is the Leuckart–Wallach reaction . This reaction involves the use of tert-butoxy-β-(trifluoromethyl)styrenes or corresponding trifluoromethylbenzyl ketones .Aplicaciones Científicas De Investigación
Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry .
- Application Summary : Tertiary butyl esters are widely used in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : A method has been developed using flow microreactor systems for the synthesis of tertiary butyl esters . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile .
Dipeptide Synthesis
- Scientific Field : Organic Synthesis .
- Application Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used in dipeptide synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Deprotection of Tert-Butyl Esters
- Scientific Field : Organic Chemistry .
- Application Summary : Tert-butyl esters are used in organic chemistry for the protection of carboxylic acids . The tert-butyl group can be removed (deprotected) under acidic conditions .
- Methods of Application : Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
- Results or Outcomes : The deprotection process is efficient and selective, allowing for the removal of the tert-butyl group without affecting other functional groups .
Synthesis of Tert-Butyloxycarbonyl-Protected Amino Acids
- Scientific Field : Biochemistry .
- Application Summary : Tert-butyloxycarbonyl-protected amino acids are used in peptide synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids were prepared . These protected amino acids were used as the starting materials in peptide synthesis .
- Results or Outcomes : The resulting peptides were obtained in satisfactory yields .
Synthesis of Tert-Butyl Ethers
- Scientific Field : Organic Chemistry .
- Application Summary : Tert-butyl ethers are widely used in organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : A method has been developed using flow microreactor systems for the synthesis of tert-butyl ethers . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile .
Protection of Carboxylic Acids
- Scientific Field : Organic Chemistry .
- Application Summary : Tert-butyl esters are used in organic chemistry for the protection of carboxylic acids . The tert-butyl group can be removed (deprotected) under acidic conditions .
- Methods of Application : Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .
- Results or Outcomes : The deprotection process is efficient and selective, allowing for the removal of the tert-butyl group without affecting other functional groups .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-9-5-7(11(12,13)14)4-8(15)6-9/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBGBOEQKLXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-5-(trifluoromethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



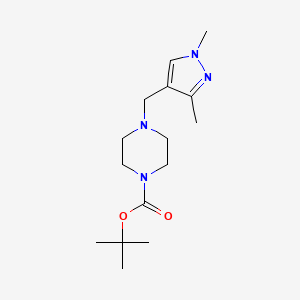
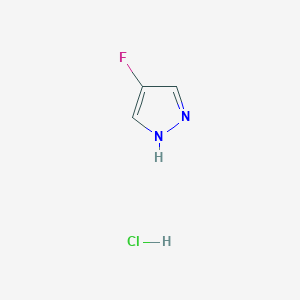
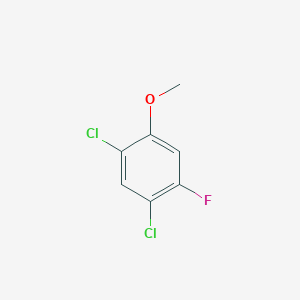
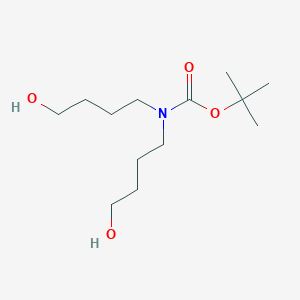
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
